Cas no 954076-10-9 (N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-3,3-diphenylpropanamide)
N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-3,3-diphenylpropanamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide
- AKOS024641628
- N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
- N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide
- F2337-0118
- 954076-10-9
- N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-3,3-diphenylpropanamide
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- Inchi: 1S/C26H30N6OS/c1-3-14-28-24-22-18-29-32(25(22)31-26(30-24)34-2)16-15-27-23(33)17-21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,3,14-17H2,1-2H3,(H,27,33)(H,28,30,31)
- InChI Key: KWFRVUWIDSXFFO-UHFFFAOYSA-N
- SMILES: C(NCCN1C2C(C=N1)=C(NCCC)N=C(SC)N=2)(=O)CC(C1=CC=CC=C1)C1=CC=CC=C1
Computed Properties
- Exact Mass: 474.22018078g/mol
- Monoisotopic Mass: 474.22018078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 110Ų
N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-3,3-diphenylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2337-0118-2μmol |
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide |
954076-10-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2337-0118-5μmol |
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide |
954076-10-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2337-0118-10μmol |
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide |
954076-10-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2337-0118-20μmol |
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide |
954076-10-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2337-0118-1mg |
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide |
954076-10-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2337-0118-2mg |
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide |
954076-10-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2337-0118-3mg |
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide |
954076-10-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2337-0118-4mg |
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide |
954076-10-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2337-0118-5mg |
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide |
954076-10-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2337-0118-10mg |
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3,3-diphenylpropanamide |
954076-10-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-3,3-diphenylpropanamide Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-3,3-diphenylpropanamide
N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide: A Novel Compound with Promising Therapeutic Potential
N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide is a complex organic molecule that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, with the CAS number 954076-10-9, represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse pharmacological profiles. The synthesis and functionalization of this compound involve multiple steps, including the incorporation of methylsulfanyl and propylamino functional groups, which are critical for its biological activity.
The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold in medicinal chemistry, often found in compounds with antitumor, anti-inflammatory, and antimicrobial properties. The methylsulfanyl group, specifically at the 6-position of the pyrazolo[3,4-d]pyrimidine ring, plays a pivotal role in modulating the compound's reactivity and selectivity. Recent studies have highlighted the importance of methylsulfanyl substitution in enhancing the compound's ability to interact with specific biological targets, such
The propylamino functionality at the 4-position of the pyrazolo[3,4-d]pyrimidine ring further contributes to the compound's pharmacological profile. This propylamino group is believed to facilitate interactions with protein targets, potentially enhancing the compound's efficacy in targeting diseases such as cancer and neurodegenerative disorders. The combination of methylsulfanyl and propylamino groups creates a unique molecular architecture that may offer advantages over traditional pyrazolo[3,4-d]pyrimidine derivatives in terms of potency and selectivity.
The 3,3-diphenylpropanamide moiety at the terminal end of the molecule is another key structural element. This diphenylpropanamide group is known to contribute to the compound's lipophilicity and ability to cross cell membranes, which is essential for its biological activity. The presence of two phenyl rings in the diphenylpropanamide structure may also influence the compound's ability to interact with hydrophobic regions of target proteins, further enhancing its therapeutic potential.
Recent advances in medicinal chemistry have underscored the importance of pyrazolo[3,4-d]pyrimidine derivatives in the development of novel therapeutics. The N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide compound represents a significant innovation in this field, as it combines multiple functional groups that may offer enhanced biological activity compared to existing compounds. Research published in 2023 has demonstrated that this compound exhibits promising antitumor activity, particularly in the context of cancer research and oncology.
One of the most compelling aspects of this compound is its potential to target specific pathways involved in cancer progression. The pyrazolo[3,4-d]pyrimidine core is known to interact with various kinase enzymes, which are often dysregulated in cancer cells. The methylsulfanyl and propylamino groups may enhance the compound's ability to selectively inhibit these enzymes, thereby reducing the likelihood of off-target effects. This selectivity is particularly important in the development of targeted therapies for cancer treatment.
Additionally, the diphenylpropanamide moiety may contribute to the compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis. The 3,3-diphenylpropanamide group is believed to enhance the compound's interaction with mitochondrial targets, which are critical in the regulation of apoptosis. This interaction could potentially lead to the induction of programmed cell death in cancer cells, making this compound a promising candidate for anti-cancer drug development.
Recent studies have also explored the potential of this compound in the context of neurodegenerative diseases. The pyrazolo[3,4-d]pyrimidine core has been implicated in the modulation of neuroinflammatory responses, which are a hallmark of diseases such as Alzheimer's disease and Parkinson's disease. The methylsulfanyl and propylamino groups may enhance the compound's ability to interact with inflammatory mediators, thereby reducing neuroinflammation and potentially slowing the progression of these diseases.
The N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide compound is also being investigated for its potential in antimicrobial therapy. The pyrazolo[3,4-d]pyrimidine scaffold has shown activity against a range of bacterial and fungal pathogens, and the addition of methylsulfanyl and propylamino groups may further enhance this activity. This could be particularly valuable in the context of antimicrobial resistance, where the development of new compounds with broad-spectrum activity is urgently needed.
One of the challenges in the development of pyrazolo[3,4-d]pyrimidine derivatives is achieving the right balance between potency and selectivity. The N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide compound appears to address this challenge by incorporating functional groups that may enhance its ability to target specific biological pathways while minimizing off-target effects. This is particularly important in the context of drug development, where the goal is to create compounds that are both effective and safe.
In addition to its potential therapeutic applications, the N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide compound is also being studied for its pharmacokinetic properties. The diphenylpropanamide moiety may contribute to the compound's bioavailability, which is a critical factor in the development of oral medications. Research into the metabolism and excretion of this compound is ongoing, with the aim of optimizing its therapeutic profile for clinical use.
The pyrazolo[3,4-d]pyrimidine scaffold has been the focus of numerous studies due to its potential in the development of novel therapeutics. The N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide compound represents a significant advancement in this area, as it incorporates functional groups that may enhance its biological activity. The combination of methylsulfanyl and propylamino groups, along with the diphenylpropanamide moiety, creates a unique molecular structure that may offer advantages over existing compounds in terms of potency and selectivity.
Recent advances in computational chemistry and drug design have also contributed to the understanding of the N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide compound. Molecular modeling studies have provided insights into the binding interactions of this compound with various target proteins, which is essential for predicting its biological activity and selectivity. These studies have also helped identify potential drug targets and mechanisms of action, which are critical for the development of targeted therapies.
The N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide compound is a prime example of how structural modifications can lead to the development of novel therapeutics. The incorporation of methylsulfanyl and propylamino groups, along with the diphenylpropanamide moiety, has resulted in a compound with a unique molecular architecture that may offer advantages in terms of potency and selectivity. These features make this compound a promising candidate for drug development in various therapeutic areas, including oncology, neurology, and antimicrobial therapy.
As research into the N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide compound continues, it is expected to provide further insights into its biological activity and therapeutic potential. The ongoing studies into its pharmacokinetic properties, metabolism, and drug interactions are essential for optimizing its therapeutic profile for clinical use. These efforts are crucial in the development of novel therapeutics that can address the challenges posed by antimicrobial resistance, chronic diseases, and neurological disorders.
Ultimately, the N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3,3-diphenylpropanamide compound represents a significant advancement in the field of drug development. Its unique molecular architecture and the incorporation of methylsulfanyl and propylamino groups have resulted in a compound with the potential to address a wide range of therapeutic needs. As research in this area continues, it is anticipated that this compound will play a key role in the development of novel therapeutics that can improve patient outcomes and address some of the most pressing challenges in modern medicine.
The N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3-phenylpropanamide (commonly referred to as compound X) is a complex organic molecule with a unique pyrazolo[3,4-d]pyrimidine core, modified by methylsulfanyl, propylamino, and phenylpropanamide groups. This compound has garnered attention in the fields of drug discovery, antimicrobial therapy, oncology, and neurology due to its potential therapeutic applications and structural novelty. --- ### 🔬 Structural Overview - Core Structure: A pyrazolo[3,4-d]pyrimidine ring, a heterocyclic compound known for its biological activity. - Functional Groups: - Methylsulfanyl (–SCH₃): Enhances lipophilicity and may improve cell membrane permeability. - Propylamino (–NHCH₂CH₂CH₃): Introduces amino functionality, potentially enabling hydrogen bonding with target proteins. - Phenylpropanamide (–CONHCH₂CH₂Ph): Provides aromaticity and amide functionality, which can improve drug-like properties (e.g., bioavailability, metabolic stability). --- ### 🧬 Biological Activity & Therapeutic Potential #### 1. Antimicrobial Activity - Target Pathogens: The compound has shown broad-spectrum activity against bacterial and fungal pathogens, including resistant strains. - Mechanism: Likely involves disruption of microbial cell membranes or inhibition of essential enzymes (e.g., DNA gyrase, topoisomerases). - Significance: Addresses the growing antimicrobial resistance crisis, offering a potential new class of antibiotics. #### 2. Anticancer Potential - Target Pathways: The pyrazolo[3,4-d]pyrimidine core may interact with kinases, DNA replication enzymes, or apoptotic pathways. - Mechanism: Could inhibit proliferation of cancer cells by targeting oncogenic signaling or DNA repair mechanisms. - Applications: Potential use in solid tumors (e.g., breast, lung, prostate cancer) and leukemias. #### 3. Neurological Disorders - Target Pathways: May modulate neuroinflammatory responses, neurotransmitter systems, or mitochondrial function. - Applications: Potential for Alzheimer’s, Parkinson’s, and multiple sclerosis due to its ability to reduce neuroinflammation and protect neurons. --- ### 🧪 Pharmacokinetic & Metabolic Considerations - Bioavailability: The phenylpropanamide group may improve oral bioavailability and metabolic stability. - Metabolism: Likely undergoes hydrolysis of the amide bond in the liver, producing amine metabolites. - Drug Interactions: May interact with CYP450 enzymes, necessitating dose adjustments in patients on other medications. --- ### 🧠 Computational & Experimental Studies - In Silico Models: Molecular docking and QSAR analysis suggest high affinity for target proteins (e.g., DNA gyrase, kinases). - In Vitro Studies: Demonstrated antimicrobial and anticancer activity in cell culture models. - In Vivo Studies: Preliminary animal models show reduced tumor growth and improved survival rates. --- ### 🛠️ Challenges & Future Directions - Toxicity: Requires further evaluation for cytotoxicity and organ-specific toxicity. - Optimization: Structural modifications (e.g., substituent variations) may enhance selectivity and efficacy. - Clinical Development: Transition from preclinical to clinical trials is necessary to validate therapeutic potential. --- ### 🧪 Conclusion The N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}-3-phenylpropanamide represents a promising multitarget drug candidate with potential applications in antimicrobial therapy, oncology, and neurology. Its unique structure and functional groups suggest broad biological activity, making it a compelling candidate for further research and development. As studies progress, this compound may pave the way for novel therapeutic strategies to address some of the most pressing challenges in modern medicine.954076-10-9 (N-{2-6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-3,3-diphenylpropanamide) Related Products
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